2-Hydroxy-4,6-dimethylnicotinic acid

Beschreibung

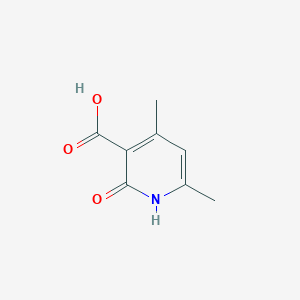

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-3-5(2)9-7(10)6(4)8(11)12/h3H,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXQMVFDHWEASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289567 | |

| Record name | 2-hydroxy-4,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24667-09-2 | |

| Record name | 24667-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-4,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 4,6 Dimethylnicotinic Acid

De Novo Synthesis Strategies for 2-Hydroxy-4,6-dimethylnicotinic Acid

The construction of the 2-hydroxypyridine (B17775) core of this compound can be achieved through various synthetic routes, including modern multicomponent reactions and more traditional cyclization methods.

Multicomponent Reactions in this compound Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. While specific MCRs for the direct synthesis of this compound are not extensively documented, related nicotinic acid derivatives can be synthesized using such methods. nih.gov These reactions often involve the condensation of an enamine or a β-dicarbonyl compound with other reactants. For instance, a three-component reaction between 3-formylchromone, primary amines, and Meldrum's acid has been used to produce 2-pyridone-3-carboxylic acid derivatives. organic-chemistry.org The general principle of these reactions involves the initial formation of an intermediate that undergoes subsequent cyclization and aromatization to yield the pyridine (B92270) ring.

A plausible MCR approach for this compound could involve the condensation of a β-ketoester, an enamine, and a suitable three-carbon synthon. The Bohlmann-Rahtz pyridine synthesis, a classic example, involves the reaction of an enamine with an ethynylketone to form an aminodiene intermediate, which then cyclizes upon heating to form a substituted pyridine. wikipedia.orgnih.govjk-sci.comresearchgate.net Modifications of this method, using acid catalysis, can lead to milder reaction conditions. organic-chemistry.org

Conventional Organic Synthesis Approaches for this compound

Conventional methods for the synthesis of the 2-pyridone ring often rely on the cyclization of acyclic precursors. The Gupton synthesis provides a route to polysubstituted pyridones, which could be adapted for this compound. nih.gov A common strategy involves the condensation of a 1,3-dicarbonyl compound with a cyanoacetamide derivative. For example, the reaction of acetylacetone (B45752) with ethyl cyanoacetate (B8463686) in the presence of a base can lead to the formation of a substituted 2-pyridone.

Another established method is the synthesis from 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are tautomers of 2-hydroxynicotinic acids. These can be prepared by reacting 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione with active methylene (B1212753) nitriles. researchgate.netlibretexts.org

Functionalization and Derivatization of this compound

The presence of a carboxylic acid, a hydroxyl group, and the pyridine ring allows for a variety of functionalization reactions, enabling the synthesis of a wide array of derivatives.

Halogenation Reactions of this compound

Halogenation of the pyridine ring can introduce a synthetically versatile handle for further modifications.

| Halogenation Reaction | Reagents and Conditions | Product | Yield | Reference |

| Bromination | NaBr, NaOCl, NaOH, H₂O, 15–25°C | 5-Bromo-2-hydroxynicotinic acid | ~79% | organic-chemistry.org |

| Bromination | N-Bromosuccinimide, KOH, MeOH, 15°C | 5-Bromo-2-hydroxynicotinic acid | - | wikipedia.org |

| Chlorination | SOCl₂, DMF | 2,5-Dichloronicotinic acid (from 5-chloro-2-hydroxynicotinic acid) | 91% | jk-sci.com |

| Iodination | I₂, AgNO₃, solvent-free grinding | 5-Iodo-pyrimidine derivatives | 70-98% | nih.gov |

| Iodination | K₂S₂O₈, NaI, MnSO₄, DCE, 130°C | 3-Iodo-quinoline | - | rsc.org |

Table 1: Halogenation Reactions of 2-Hydroxynicotinic Acid and Related Compounds.

Bromination of the parent 2-hydroxynicotinic acid has been achieved with high yield using sodium hypobromite (B1234621) generated in situ from sodium bromide and commercial bleach. organic-chemistry.org This method is advantageous as it avoids the use of hazardous elemental bromine. wikipedia.orgnih.gov The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group directing the incoming electrophile. Iodination of hydroxypyridines can be performed under mild, one-pot conditions, yielding products without the need for chromatographic purification. nih.govacs.org A mechanistically distinct radical iodination has also been reported. rsc.org Chlorination can be achieved using reagents like thionyl chloride, which can also convert the carboxylic acid to an acid chloride. jk-sci.com

Esterification and Amidation of the Carboxylic Acid Moiety in this compound

The carboxylic acid group is readily converted to esters and amides, which can alter the compound's physical and biological properties.

Esterification:

Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com The use of an excess of the alcohol can drive the equilibrium towards the ester product. masterorganicchemistry.com Other methods, such as using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), are suitable for acid-sensitive substrates. organic-chemistry.org

| Esterification Method | Reagents and Conditions | Product Type | Reference |

| Fischer Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄, TsOH) | Alkyl/Aryl esters | masterorganicchemistry.commasterorganicchemistry.com |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Alkyl/Aryl esters | organic-chemistry.org |

| Oxidative Esterification | Alcohol, O₂, Basic ionic liquid | Alkyl esters | nih.gov |

Table 2: General Esterification Methods Applicable to this compound.

Amidation:

Amides are typically formed by reacting the carboxylic acid with an amine. This can be achieved by first converting the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride (SOCl₂), followed by reaction with an amine. libretexts.orgmasterorganicchemistry.comyoutube.com Direct amidation can also be accomplished using coupling reagents such as carbodiimides. libretexts.org

| Amidation Method | Reagents and Conditions | Product Type | Reference |

| Acid Chloride Route | 1. SOCl₂ 2. Amine | Amides | libretexts.orgmasterorganicchemistry.comyoutube.com |

| Carbodiimide Coupling | Amine, Coupling agent (e.g., DCC, EDC) | Amides | libretexts.org |

Table 3: General Amidation Methods Applicable to this compound.

Modifications at the Hydroxyl Group of this compound

The hydroxyl group of this compound exists in tautomeric equilibrium with its 2-pyridone form. This ambident nucleophilic character allows for reactions at either the oxygen or the nitrogen atom. wikipedia.orgkoreascience.kr

O-alkylation can be achieved by reacting with alkyl halides in the presence of a base. dntb.gov.uanih.gov The choice of solvent and counterion can influence the N- versus O-alkylation ratio. koreascience.kr For instance, non-polar solvents tend to favor O-alkylation. The hydroxyl group can also be activated towards nucleophilic substitution by conversion to a sulfonate ester, such as a mesylate, using methanesulfonyl chloride. google.com

| Modification Reaction | Reagents and Conditions | Product Type | Reference |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), MeCN | 2-Alkoxy derivative | nih.gov |

| Mesylation | Methanesulfonyl chloride, Triethylamine | 2-Mesyloxy derivative | google.com |

Table 4: Modifications at the Hydroxyl Group.

Ring Substitutions and Fused Heterocycle Formation Involving this compound

The chemical reactivity of this compound is centered around its 2-hydroxypyridine core. This scaffold exists in tautomeric equilibrium with its 2-pyridone form, which can influence its reaction pathways. chemtube3d.comwikipedia.org The pyridine ring, while generally less reactive towards electrophilic substitution than benzene, can undergo reactions under specific conditions, and its functional groups provide handles for constructing fused heterocyclic systems. quimicaorganica.org

Electrophilic Ring Substitution

The electronic nature of the 2-hydroxypyridine ring directs incoming electrophiles to specific positions. Research on analogous structures provides insight into the potential reactivity of this compound. For instance, studies on the nitration of 6-hydroxy-2(1H)-pyridone, a structurally related compound, show that electrophilic substitution occurs preferentially at the 3-position. rsc.org This suggests that the C5 position of this compound would be the most likely site for such substitutions, as the C3 position is already occupied by the carboxylic acid group.

Table 1: Example of Electrophilic Substitution on a Related 2-Hydroxypyridine Scaffold

| Reactant | Reagent | Product | Position of Substitution | Reference |

|---|---|---|---|---|

| 6-Hydroxy-2(1H)-pyridone | Nitrating agent | 3-Nitro-6-hydroxy-2(1H)-pyridone | 3-position | rsc.org |

Formation of Fused Heterocycles

The synthesis of fused heterocycles from a 2-hydroxypyridine core is a well-established strategy in medicinal chemistry. researchgate.net This typically involves a multi-step sequence where the hydroxyl group is first converted into a more reactive functional group, which then participates in a cyclization reaction.

A common approach begins with the chlorination of the 2-hydroxy group, for example using phosphoryl chloride, to yield a 2-chloropyridine (B119429) derivative. This intermediate is significantly more versatile for subsequent nucleophilic substitution and condensation reactions. Research on similarly substituted pyridines demonstrates that these 2-chloro intermediates can be reacted with binucleophiles to construct a variety of fused systems. nih.govnih.gov

For example, reacting the chlorinated pyridine with hydrazine (B178648) hydrate (B1144303) can produce a 6-hydrazido intermediate, which can then be cyclized to form a pyrazolo-[3,4-b]-pyridine ring system. nih.govnih.gov Alternatively, reaction with ammonium (B1175870) acetate (B1210297) can yield an aminopyridine, a key precursor for building pyrido-[2,3-d]pyrimidine scaffolds through condensation with reagents like ethyl acetoacetate (B1235776) or formic acid. nih.govnih.gov

Table 2: General Synthetic Strategy for Fused Heterocycles from Pyridine Precursors

| Starting Material Type | Reagent for Step 1 | Intermediate | Reagent for Step 2 | Fused Heterocycle Product | Reference |

|---|---|---|---|---|---|

| 2-Oxo-pyridinecarbonitrile | POCl₃ | 2-Chloro-pyridinecarbonitrile | Hydrazine Hydrate | Pyrazolo-[3,4-b]-pyridine | nih.govnih.gov |

| 2-Oxo-pyridinecarbonitrile | POCl₃ | 2-Chloro-pyridinecarbonitrile | Ammonium Acetate | Pyrido-[2,3-d]-pyrimidine | nih.govnih.gov |

Chemoenzymatic and Biocatalytic Synthesis of this compound and its Analogs

The integration of biocatalysis into synthetic chemistry, often termed chemoenzymatic synthesis, offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govrug.nl While specific biocatalytic routes to this compound are not widely documented, the synthesis of its core structure and related analogs can be accomplished using established enzymatic transformations.

Biocatalytic Synthesis of the Nicotinic Acid Scaffold

The industrial production of nicotinic acid has increasingly adopted biocatalytic methods. nih.gov A primary route involves the hydrolysis of 3-cyanopyridine (B1664610) using nitrilase enzymes. nih.gov Various microorganisms, such as Rhodococcus rhodochrous, have been identified to possess highly efficient nitrilases that can achieve near-quantitative conversion of the nitrile to the corresponding carboxylic acid under mild, aqueous conditions. nih.gov This enzymatic approach avoids the harsh reagents and conditions associated with traditional chemical hydrolysis.

Table 3: Enzymatic Synthesis of Nicotinic Acid

| Substrate | Biocatalyst (Example) | Enzyme Class | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| 3-Cyanopyridine | Rhodococcus rhodochrous J1 | Nitrilase | Nicotinic Acid | High conversion (100% yield reported), mild conditions | nih.gov |

Synthesis of Analogs via Enzymatic Transformations

Chemoenzymatic strategies can be envisioned for creating analogs of this compound by modifying its existing functional groups. For instance, the carboxylic acid group is a target for bioreduction. Enzymes from hyperthermophilic organisms, such as Pyrococcus furiosus, have been shown to catalyze the hydrogenation of a wide range of carboxylic acids to their corresponding primary alcohols. researchgate.net This method is highly chemoselective, leaving other functional groups like C=C double bonds untouched. researchgate.net

Furthermore, enzymatic hydroxylation represents a powerful tool for generating novel analogs. While the degradation of hydroxypyridines is often initiated by mono-oxygenases, these enzymes can also be harnessed for synthetic purposes. wikipedia.orgnih.gov Engineered hydroxylase enzymes, such as modified proline hydroxylases, have demonstrated the ability to selectively hydroxylate related heterocyclic carboxylic acids, highlighting the potential for creating new hydroxylated derivatives of the target molecule. google.com

Table 4: Potential Biocatalytic Transformations for Analog Synthesis

| Parent Scaffold | Enzymatic Reaction | Enzyme Source (Example) | Potential Product (Analog) | Reference |

|---|---|---|---|---|

| Nicotinic Acid Derivative | Carboxylic Acid Reduction | Pyrococcus furiosus | Pyridyl-methanol Derivative | researchgate.net |

| Piperidine-2-carboxylic acid | Ring Hydroxylation | Engineered Proline Hydroxylase | Hydroxy-piperidine-2-carboxylic acid | google.com |

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxy 4,6 Dimethylnicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Hydroxy-4,6-dimethylnicotinic Acid

NMR spectroscopy serves as a cornerstone for the definitive structural assignment of 2-Hydroxy-4,6-dimethylnicotinitic acid. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a comprehensive understanding of the atom-to-atom connectivity and spatial relationships within the molecule can be achieved. ceon.rs

¹H NMR Analysis of this compound

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic proton, the two methyl groups, and the hydroxyl and carboxylic acid protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

The aromatic proton on the pyridine (B92270) ring is expected to appear as a singlet in the downfield region of the spectrum. The two methyl groups at positions 4 and 6 will also each give rise to a singlet, with their exact chemical shifts influenced by their position on the pyridine ring. The protons of the hydroxyl and carboxylic acid groups are exchangeable and their signals can be broad and may appear over a wide range of chemical shifts, often confirmed by D₂O exchange.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | Data not available in search results | s |

| CH₃ (at C-4) | Data not available in search results | s |

| CH₃ (at C-6) | Data not available in search results | s |

| OH | Data not available in search results | br s |

| COOH | Data not available in search results | br s |

¹³C NMR Analysis of this compound

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the six carbons of the pyridine ring, the two methyl carbons, and the carboxylic acid carbon. The chemical shifts of the ring carbons are influenced by the substituents. The carbon bearing the hydroxyl group (C-2) and the carbons attached to the methyl groups (C-4 and C-6) will have characteristic chemical shifts, as will the quaternary carbons (C-3) and the protonated carbon (C-5). The carbonyl carbon of the carboxylic acid group will appear significantly downfield.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | Data not available in search results |

| C-3 | Data not available in search results |

| C-4 | Data not available in search results |

| C-5 | Data not available in search results |

| C-6 | Data not available in search results |

| CH₃ (at C-4) | Data not available in search results |

| CH₃ (at C-6) | Data not available in search results |

| COOH | Data not available in search results |

Two-Dimensional NMR Techniques Applied to this compound

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings. While this compound has only one aromatic proton, COSY can be useful to confirm the absence of coupling to other protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. hmdb.carsc.org It would be used to definitively link the signal of the H-5 proton to the C-5 carbon and the protons of the methyl groups to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for establishing the connectivity of the quaternary carbons and the positions of the substituents. For instance, correlations would be expected between the methyl protons and the adjacent ring carbons, and between the H-5 proton and the surrounding carbons, including the carboxylic acid carbon.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. wikipedia.orgnih.gov In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. Evaporation of the solvent leads to the formation of gas-phase ions.

For this compound, ESI-MS would typically be performed in either positive or negative ion mode.

Positive Ion Mode: In this mode, the molecule is expected to be detected as the protonated molecule, [M+H]⁺.

Negative Ion Mode: In this mode, the deprotonated molecule, [M-H]⁻, is typically observed due to the acidic nature of the carboxylic acid group.

Tandem mass spectrometry (MS/MS) can be performed on the pseudomolecular ion to induce fragmentation and obtain structural information. nih.govresearchgate.net The fragmentation pattern would reveal characteristic losses, such as the loss of H₂O, CO₂, and fragments corresponding to the methyl groups, which helps to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. youtube.com For a compound like this compound, which is a non-volatile solid, direct analysis by GC-MS is challenging. The high polarity and low volatility of the carboxylic acid and hydroxyl groups necessitate a derivatization step to convert the analyte into a more volatile and thermally stable form. hmdb.ca

A common derivatization method is silylation, where the acidic protons of the hydroxyl and carboxylic acid groups are replaced with a trimethylsilyl (B98337) (TMS) group. The resulting TMS-derivatized this compound would be more amenable to GC analysis.

The gas chromatogram would show a peak at a specific retention time for the derivatized compound. The mass spectrometer would then provide a mass spectrum of this peak, showing the molecular ion of the derivatized compound and its characteristic fragmentation pattern, which can be used for identification and quantification. nih.gov

Collision-Induced Dissociation (CID) Fragmentation Analysis of this compound Derivatives

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of selected ions in the gas phase. wikipedia.org In this process, precursor ions are accelerated and collided with neutral gas molecules such as argon or nitrogen. wikipedia.orgtaylorandfrancis.com This collision converts kinetic energy into internal energy, causing the ion to vibrate and ultimately break apart at its weakest bonds, generating a pattern of fragment ions. taylorandfrancis.com This fragmentation pattern serves as a molecular fingerprint, providing valuable information for structural elucidation. thermofisher.com

For derivatives of this compound, CID analysis typically begins with the protonated molecule [M+H]⁺. The fragmentation pathways are dictated by the core structure, which includes a pyridine ring, a carboxylic acid group, a hydroxyl group, and two methyl groups. The most common fragmentation events involve the neutral loss of stable small molecules.

A primary and highly characteristic fragmentation is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, a process known as decarboxylation. Another expected fragmentation is the loss of water (H₂O, 18 Da) from the hydroxyl and carboxylic acid groups. Subsequent fragmentations may include the loss of a methyl radical (•CH₃, 15 Da) or the cleavage of the pyridine ring structure, although ring cleavage requires higher collision energies.

The specific fragmentation pattern can be influenced by the derivatization of the molecule. For instance, an ester derivative would show a characteristic loss of the corresponding alcohol molecule. The analysis of these fragments allows for the precise determination of the molecule's connectivity and the verification of its chemical structure.

Table 1: Predicted CID Fragmentation of Protonated this compound [M+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 168.06 | 150.05 | H₂O | Loss of a water molecule. |

| 168.06 | 124.06 | CO₂ | Decarboxylation of the carboxylic acid group. |

| 124.06 | 109.04 | •CH₃ | Loss of a methyl radical from the decarboxylated ion. |

Note: m/z values are calculated for the most common isotopes and are predictive.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. vscht.cz Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds, such as stretching and bending. vscht.cz The resulting IR spectrum is a plot of these absorptions, which provides a unique fingerprint of the molecule's functional groups.

The structure of this compound features several key functional groups that give rise to characteristic IR absorption bands:

O-H Stretch (Carboxylic Acid and Phenolic): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in the carboxylic acid dimer and the phenolic hydroxyl group. libretexts.orglibretexts.org

C-H Stretch (Aromatic and Aliphatic): Absorptions for the aromatic C-H stretch appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org The aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹). vscht.cz

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected between 1760 and 1690 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the carboxylic acid. libretexts.orgmasterorganicchemistry.com Its exact position can be influenced by hydrogen bonding.

C=C and C=N Stretches (Aromatic Ring): The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine ring typically appear as multiple bands in the 1600-1400 cm⁻¹ region. libretexts.orglibretexts.org

C-O Stretch: The stretching vibration for the C-O bond of the carboxylic acid and the phenolic hydroxyl group will appear in the fingerprint region, typically between 1320 and 1210 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid/Phenol) | Stretch | 3300 - 2500 | Strong, Very Broad |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1760 - 1690 | Strong, Sharp |

| C=C / C=N (Aromatic Ring) | Stretch | 1600 - 1400 | Medium to Weak |

| C-O | Stretch | 1320 - 1210 | Medium |

Chromatographic Separation Techniques for this compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. deswater.com It is widely used to assess the purity of chemical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In this method, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), while the mobile phase is a polar solvent mixture, commonly consisting of water (often with an acid modifier like formic acid or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Purer samples will exhibit a single major peak, while impurities will appear as separate, smaller peaks with different retention times. A UV detector is commonly used for detection, as the pyridine ring is chromophoric.

Table 3: Typical RP-HPLC Parameters for Analysis of 2-Hydroxy-4,6-dimethylnicotini c Acid

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Polar mobile phase; acid suppresses ionization. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV Absorbance (e.g., at 254 or 280 nm) | Detects the aromatic ring of the analyte. |

| Temperature | Ambient or Controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Thin-Layer Chromatography (TLC) in this compound Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as assessing purity and monitoring reaction progress. nih.govsigmaaldrich.com The stationary phase is typically a thin layer of silica gel coated on a plate of glass or aluminum. chemistryhall.com

A small spot of the dissolved sample is applied to the baseline of the TLC plate. chemistryhall.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent, typically a mixture of organic solvents, ascends the plate via capillary action. chemistryhall.com Separation occurs as the compound and any impurities travel up the plate at different rates based on their relative affinities for the polar stationary phase and the less polar mobile phase.

After development, the plate is dried and visualized, commonly under UV light, where UV-active compounds like this compound appear as dark spots. youtube.com The purity is assessed by the number of spots; a pure compound should ideally show a single spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated for identification purposes. youtube.com

Table 4: Components of TLC Analysis for this compound

| Component | Description | Example |

| Stationary Phase | A polar adsorbent coated on a plate. | Silica Gel 60 F₂₅₄ |

| Mobile Phase | A solvent or mixture of solvents that carries the sample up the plate. | Ethyl Acetate (B1210297) / Hexane / Acetic Acid mixture |

| Sample Application | The compound dissolved in a volatile solvent and spotted on the baseline. | Solution in Methanol or Dichloromethane |

| Visualization | Method used to see the separated spots. | UV lamp (254 nm) |

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a specific stoichiometric ratio, is a common strategy in crystal engineering to modify the physicochemical properties of a substance. nih.gov

For this compound, X-ray analysis would reveal how the molecules pack in the solid state. A key feature would be the hydrogen bonding patterns. The carboxylic acid group can form strong hydrogen-bonded dimers with a neighboring molecule, creating a characteristic R²₂(8) graph set motif. Additionally, the hydroxyl group and the pyridine nitrogen can participate in hydrogen bonding, creating extended supramolecular networks.

In co-crystals, for example with another molecule like 2-amino-4,6-dimethylpyrimidine, specific and predictable hydrogen-bonding synthons are formed. rsc.org The carboxylic acid of the nicotinic acid derivative would likely form a robust hydrogen-bonded complex with the aminopyrimidine. rsc.org Analysis of the crystal structure provides fundamental insights into the forces governing molecular recognition and self-assembly.

Table 5: Illustrative Crystallographic Data for a Related Co-crystal System (2-amino-4,6-dimethoxypyrimidine–anthranilic acid)

| Parameter | Value |

| Formula | C₆H₉N₃O₂·C₇H₇NO₂ nih.gov |

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 |

| a (Å) | 7.2802 (3) nih.gov |

| b (Å) | 7.4095 (2) nih.gov |

| c (Å) | 25.8035 (9) nih.gov |

| α (°) ** | 83.636 (2) nih.gov |

| β (°) | 83.1620 (10) nih.gov |

| γ (°) | 82.373 (2) nih.gov |

| Volume (ų) ** | 1363.38 (8) nih.gov |

| Z | 4 nih.gov |

| Key Hydrogen Bonds | N—H⋯O and O—H⋯N interactions forming cyclic R²₂(8) motifs. nih.gov |

Note: This data is for a structurally analogous system to illustrate the type of information obtained from X-ray crystallography.

Computational and Theoretical Investigations of 2 Hydroxy 4,6 Dimethylnicotinic Acid

Quantum Chemical Calculations of 2-Hydroxy-4,6-dimethylnicotinic Acid (e.g., DFT, Molecular Orbital Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used due to their balance of accuracy and computational cost, making them suitable for studying molecules of this size. jocpr.comnih.gov A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) to solve for the electronic structure. jocpr.comepstem.net

Electronic structure analysis reveals the distribution of electrons within the molecule, which is key to its stability and reactivity. Calculations for similar compounds, such as 6-methylnicotinic acid, have been performed to determine optimized geometry and electronic properties. jocpr.comjocpr.com

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. epstem.net A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the hydroxyl substituent, while the LUMO would likely be distributed over the carboxylic acid group and the pyridine ring. A Molecular Electrostatic Potential (MESP) map would further illustrate the charge distribution, highlighting the electronegative oxygen atoms of the hydroxyl and carboxyl groups as regions of negative potential (prone to electrophilic attack) and the hydrogen atoms as regions of positive potential. jocpr.com

Table 1: Illustrative Electronic Properties of this compound from a Hypothetical DFT Calculation

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Reflects chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Global Hardness (η) | 2.2 eV | Derived from the HOMO-LUMO gap, it quantifies resistance to charge transfer. |

| Electrophilicity Index (ω) | 1.6 eV | Measures the propensity of the molecule to accept electrons. |

Note: The values in this table are illustrative and represent typical results that would be obtained from a DFT (B3LYP/6-311+G(d,p)) calculation.

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. These calculations can predict the position and intensity of absorption bands corresponding to specific functional groups. mdpi.com For this compound, key predicted vibrations would include the O-H stretch from the carboxylic acid and hydroxyl groups, the C=O stretch of the carboxyl group, and various C=C and C-N stretching modes within the pyridine ring. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). youtube.com Predictions can help in assigning signals in experimental NMR spectra. The calculated shifts are influenced by the electronic environment of each nucleus. For instance, the acidic proton of the carboxyl group would be predicted at a high chemical shift, while the methyl group protons would appear further upfield.

Table 2: Illustrative Predicted Vibrational and NMR Data for this compound

| Data Type | Group/Atom | Predicted Value (Hypothetical) | Expected Experimental Region |

| FT-IR | O-H Stretch (Carboxylic) | 3450 cm⁻¹ (broad) | 3300-2500 cm⁻¹ |

| C-H Stretch (Aromatic) | 3050 cm⁻¹ | 3100-3000 cm⁻¹ | |

| C-H Stretch (Methyl) | 2980 cm⁻¹ | 3000-2850 cm⁻¹ | |

| C=O Stretch (Carboxylic) | 1715 cm⁻¹ (strong) | 1725-1700 cm⁻¹ | |

| C=C/C=N Stretch (Ring) | 1610, 1580 cm⁻¹ | 1650-1550 cm⁻¹ | |

| ¹H NMR | -COOH | 12.5 ppm | 10-13 ppm |

| Ring H (position 5) | 6.8 ppm | 6.0-9.0 ppm | |

| -OH | 5.5 ppm | Varies | |

| Methyl H (position 6) | 2.5 ppm | 2.0-3.0 ppm | |

| Methyl H (position 4) | 2.4 ppm | 2.0-3.0 ppm | |

| ¹³C NMR | C=O (Carboxylic) | 170 ppm | 165-185 ppm |

| C-O (Ring, position 2) | 162 ppm | 155-165 ppm | |

| C (Ring, position 6) | 155 ppm | 145-160 ppm | |

| C (Ring, position 4) | 148 ppm | 140-155 ppm | |

| C (Ring, position 3) | 110 ppm | 105-120 ppm | |

| Methyl C (position 6) | 22 ppm | 15-25 ppm | |

| Methyl C (position 4) | 20 ppm | 15-25 ppm |

Note: These are hypothetical values intended to illustrate the output of computational spectroscopic predictions. Actual values can vary based on solvent and calculation level.

Molecular Dynamics (MD) Simulations of this compound and its Interactions

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. jocpr.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior.

An MD simulation of this compound could be performed to understand its conformational flexibility and its interactions with solvent molecules (e.g., water). Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Radius of Gyration (Rg): To measure the molecule's compactness. jocpr.com

Solvent Accessible Surface Area (SASA): To quantify the part of the molecule exposed to the solvent. jocpr.com

Radial Distribution Functions: To understand the structuring of solvent molecules around specific functional groups, like the carboxylic acid and hydroxyl groups.

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target.

Given that other nicotinic acid derivatives have shown activity as enzyme inhibitors, a molecular docking study of this compound could be performed against a relevant target. nih.govnih.gov For example, 6-Hydroxynicotinic acid is a known substrate for the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC). akjournals.com A docking study could explore how this compound fits into the NicC active site. The study would predict the binding energy (a score indicating binding affinity) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues.

Table 3: Illustrative Molecular Docking Results for this compound with 6-hydroxynicotinate 3-monooxygenase (NicC)

| Parameter | Hypothetical Result | Interpretation |

| Binding Energy/Score | -7.5 kcal/mol | A negative value indicates a favorable binding interaction. More negative values suggest stronger binding. |

| Hydrogen Bond Donors | Carboxylic acid (-COOH), Hydroxyl group (-OH) | These groups on the ligand donate hydrogen bonds to acceptor residues in the protein. |

| Hydrogen Bond Acceptors | Carboxylic oxygen (C=O), Pyridine Nitrogen | These groups on the ligand accept hydrogen bonds from donor residues in the protein. |

| Key Interacting Residues | His47, Arg121, Ser150, Tyr220 | Specific amino acids in the NicC active site predicted to form hydrogen bonds or other interactions with the ligand. akjournals.com |

| Observed Interactions | Hydrogen bond between ligand's carboxylate and Arg121; Pi-stacking with Tyr220. | Describes the specific non-covalent forces stabilizing the ligand-protein complex. |

Note: This table is a hypothetical representation of a molecular docking study's output, based on known interactions of similar molecules. akjournals.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of a molecule (representing its physicochemical properties) to its activity.

To build a QSAR model for derivatives of this compound, one would first synthesize a library of related compounds with variations at different positions (e.g., changing the methyl groups or modifying the carboxylic acid). The biological activity of these compounds would be measured experimentally. Then, various molecular descriptors would be calculated for each derivative, including:

Electronic Descriptors: Dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area.

Lipophilic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water). nih.gov

Topological Descriptors: Indices that describe molecular branching and connectivity. nih.gov

A statistical method, like multiple linear regression, would then be used to generate an equation linking the most relevant descriptors to the observed activity. researchgate.netnih.gov

Table 4: Illustrative Data for a QSAR Study of this compound Derivatives

| Derivative (R group at position 5) | LogP | Molecular Volume (ų) | Electronic Parameter (σ) | Biological Activity (IC₅₀, µM) |

| -H (Parent Compound) | 1.5 | 150 | 0.00 | 10.5 |

| -F | 1.6 | 152 | 0.06 | 8.2 |

| -Cl | 2.0 | 158 | 0.23 | 5.1 |

| -CH₃ | 2.0 | 165 | -0.17 | 12.0 |

| -NO₂ | 1.4 | 162 | 0.78 | 2.3 |

Hypothetical QSAR Equation: log(1/IC₅₀) = 0.8 * σ - 0.05 * (Molecular Volume) + 0.5 * LogP + C

Note: The data and equation are for illustrative purposes to demonstrate the QSAR concept.

Biological Activities and Pharmacological Potential of 2 Hydroxy 4,6 Dimethylnicotinic Acid

Anticancer and Antiproliferative Effects of 2-Hydroxy-4,6-dimethylnicotinic Acid and its Complexes

Modulation of Autophagy by this compound Related Compounds

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a crucial role in maintaining cellular homeostasis. Its modulation by small molecules presents a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.

The mechanism by which nicotinamide (B372718) modulates autophagy can be linked to its role in cellular energy metabolism. For instance, nicotinamide can influence the NAD+/NADH ratio and activate pathways such as the one mediated by AMP-activated protein kinase (AMPK), which is a known regulator of autophagy. scielo.brnih.gov Chronic administration of nicotinamide has been observed to activate skeletal muscle autophagy. nih.gov However, it is important to note that the effects of these related compounds on autophagy can be cell-type and context-dependent, and further research is needed to determine if this compound shares these properties.

Impact on Cellular Signaling Pathways (e.g., MAPK, NF-κB) by this compound

Cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, are critical regulators of a wide range of cellular processes, including inflammation, cell proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, making them important targets for therapeutic intervention.

Direct experimental data on the impact of this compound on MAPK and NF-κB signaling is scarce. However, studies on structurally similar compounds, particularly chalcone (B49325) derivatives, offer potential insights. For example, 2'-hydroxy-4',6'-dimethoxychalcone has been shown to mitigate lipopolysaccharide (LPS)-induced inflammation by reducing the levels of NF-κB and p38 MAPK, as well as inhibiting the nuclear translocation of the p65 subunit of NF-κB. nih.gov

The MAPK family includes several key kinases such as p38, JNK, and ERK. The p38 and JNK pathways are often associated with stress responses and inflammation. Research on N-substituted pyridones has led to the discovery of potent and selective inhibitors of p38 kinase, highlighting the potential of the pyridone scaffold in modulating this pathway for anti-inflammatory purposes. nih.gov

The NF-κB pathway is a central mediator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. The ability of related chalcone derivatives to suppress NF-κB activation suggests that compounds with a similar hydroxyphenyl structure might possess anti-inflammatory properties by targeting this key signaling cascade. nih.gov

Inhibition of Specific Oncogenic Targets by this compound

The development of targeted cancer therapies often involves the identification of small molecules that can specifically inhibit the activity of oncoproteins or oncogenic pathways. The 2-pyridone scaffold, a tautomeric form of 2-hydroxypyridine (B17775), is present in a number of FDA-approved kinase inhibitors used in oncology.

While there is no direct evidence of this compound inhibiting specific oncogenic targets, the broader class of 2-pyridone derivatives has shown promise in this area. For instance, substituted pyridone derivatives have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers, including prostate and B-cell tumors. nih.gov The pyridone moiety is thought to play a crucial role in binding to the ATP-binding site of the kinase. nih.gov

Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a fused pyridine (B92270) ring system, have been investigated as inhibitors of dihydrofolate reductase (DHFR) and various kinases, including Abl and MAP kinases. nih.gov The cytotoxic activity of hydroquinone (B1673460) derivatives has also been evaluated against several cancer cell lines. nih.gov These findings suggest that the core structure of this compound could potentially be a platform for developing inhibitors of oncogenic targets, although specific studies are required to validate this hypothesis.

Anti-inflammatory Potential of this compound Derivatives

Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of acute and chronic diseases. The development of novel anti-inflammatory agents remains a significant area of pharmaceutical research.

The precise mechanisms of the anti-inflammatory action of this compound have not been specifically elucidated. However, based on the activities of related nicotinic acid and 2-pyridone derivatives, several potential mechanisms can be inferred.

A primary mechanism is likely the inhibition of pro-inflammatory signaling pathways, such as NF-κB and MAPK, as discussed in section 5.2.3. By inhibiting these pathways, the production of various inflammatory mediators can be suppressed. Furthermore, some nicotinic acid derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, important mediators of inflammation.

The anti-inflammatory effects of various compounds are often mediated through the modulation of inflammatory mediators, including cytokines, chemokines, and enzymes involved in their production.

Studies on derivatives of 2'-hydroxy-4',6'-dimethoxychalcone have demonstrated a significant reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines. nih.gov This is often accompanied by the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. nih.gov Similarly, some nicotinic acid derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated macrophages. nih.gov Usnic acid, another natural product with a different structure, also exhibits anti-inflammatory effects by inhibiting the expression of TNF-α, iNOS, IL-6, and COX-2, potentially through the inhibition of NF-κB activation. mdpi.com

These findings suggest that this compound and its derivatives could potentially exert anti-inflammatory effects by modulating a similar spectrum of inflammatory mediators, although direct experimental verification is necessary.

Other Noteworthy Biological Activities

Beyond the activities discussed above, the nicotinic acid and 2-pyridone scaffolds are associated with a broad range of other biological effects.

Derivatives of 2-pyridone-3-carboxylic acid have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing excellent activity against Staphylococcus aureus. nih.gov Hydrazone derivatives based on nicotinic acid have also demonstrated antibacterial and antifungal properties. nih.gov

Furthermore, some derivatives of 4-hydroxycoumarin, which share a hydroxylated aromatic ring system, have been reported to possess enzyme inhibitory activity, for instance against carbonic anhydrase-II. scielo.br Certain chalconoids have been identified as potent tyrosinase inhibitors, which could have applications in cosmetics and medicine. nih.gov Additionally, some phenolic acids have shown inhibitory activity against enzymes like α-glucosidase and xanthine (B1682287) oxidase. mdpi.com

The diverse biological activities reported for these related structural motifs underscore the potential of this compound as a scaffold for the development of new therapeutic agents with a variety of applications. However, comprehensive biological screening of this specific compound is required to fully elucidate its pharmacological profile.

Anti-melanogenic Effects of this compound Analogs

While direct studies on the anti-melanogenic effects of this compound are not prominent in publicly available literature, research on its structural analogs provides significant insights into the potential of this class of compounds to inhibit melanin (B1238610) synthesis.

One area of research has focused on chalcone derivatives. An analog, 2'-hydroxy-4',6'-dimethoxychalcone , has demonstrated potent inhibitory effects on melanogenesis. wisc.edu In studies using B16F10 melanoma cells, this compound significantly decreased the expression of key melanogenic enzymes: tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). wisc.edu Further investigation revealed that its mechanism involves the downregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and differentiation. wisc.edu The inhibitory action of 2'-hydroxy-4',6'-dimethoxychalcone is mediated through multiple signaling pathways, including the cAMP/PKA, GSK-3β/β-catenin, and MAPK pathways. wisc.edumdpi.com

Another studied analog is (S)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (HTCCA), which has been identified as a competitive inhibitor of mushroom tyrosinase. nih.gov Both the (R)- and (S)-enantiomers of HTCCA effectively inhibited tyrosinase activity. nih.gov

The table below summarizes the inhibitory effects of these analogs on key markers of melanogenesis.

| Compound/Analog | Cell Line/System | Target/Activity Measured | Observed Effect |

| 2'-hydroxy-4',6'-dimethoxychalcone | B16F10 Melanoma Cells | Melanin Content | Significant reduction |

| B16F10 Melanoma Cells | Intracellular Tyrosinase Activity | Significant reduction | |

| B16F10 Melanoma Cells | MITF, TYR, TRP-1, TRP-2 Expression | Downregulation | |

| (S)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (HTCCA) | Mushroom Tyrosinase | Tyrosinase Activity (Competitive Inhibition) | Kᵢ value of 0.61 mM nih.gov |

| (R)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (HTCCA) | Mushroom Tyrosinase | Tyrosinase Activity (Competitive Inhibition) | Kᵢ value of 0.83 mM nih.gov |

Neuroprotective Properties

Based on available scientific literature, there are no specific studies detailing the neuroprotective properties of this compound. Research into the neuroprotective effects of related pyridine or nicotinic acid derivatives has been conducted on other molecules, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline nih.gov, but these findings cannot be directly attributed to this compound.

Role as a Methionine Precursor or Related Metabolite

There is no scientific evidence to suggest that this compound functions as a precursor to methionine or is a related metabolite in its metabolic pathway. Studies on methionine precursors have identified other hydroxy acids, such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), which is a well-known dietary source of methionine in animal nutrition. wisc.edunih.gov However, the structural and chemical properties of HMTBA are distinct from those of this compound, and their metabolic roles are not interchangeable.

Enzymatic Interactions and Inhibition Studies of this compound

Specific enzymatic inhibition studies for this compound are not extensively documented. However, research on the closely related analog, 2-Hydroxy-4-methylnicotinic acid , suggests potential interactions with enzymes involved in inflammatory processes. This analog has been noted for its potential to inhibit pro-inflammatory mediators. The general class of pyridine carboxylic acid isomers has been widely explored for the development of enzyme inhibitors targeting a range of diseases. nih.gov For instance, chalcone analogs have been identified as inhibitors of enzymes like cyclooxygenase (COX), 5-lipoxygenase (5-LOX), and secreted phospholipase A2, all of which are critical in the inflammatory cascade. nih.gov While these findings point to the potential of the nicotinic acid scaffold in enzyme inhibition, direct data on this compound is needed for confirmation.

Molecular Target Identification and Validation for this compound

Direct molecular target identification and validation for this compound are limited in current research. Insights can be drawn from its analog, 2-Hydroxy-4-methylnicotinic acid . For this molecule, it is suggested that the hydroxyl and carboxyl functional groups play a critical role in its binding affinity and specificity toward molecular targets, particularly those involved in inflammation and microbial resistance. In the case of chalcone analogs, which share a hydroxy-phenyl group, molecular targets such as tyrosinase, as well as proteins in the MAPK and Wnt/β-catenin signaling pathways, have been identified. mdpi.comnih.gov These findings suggest that the molecular targets for this compound could potentially involve proteins where hydrogen bonding and specific electrostatic interactions are crucial for binding.

Cellular Uptake and Intracellular Transport Mechanisms of 2-Hydroxy-4,6-dimethylnicotini c Acid

The specific mechanisms governing the cellular uptake and intracellular transport of this compound have not been elucidated in published research. Generally, the uptake of small organic molecules can occur through various mechanisms, including passive diffusion, facilitated transport, or active transport, depending on the molecule's physicochemical properties such as its size, charge, and lipophilicity. nih.gov The presence of a carboxylic acid group suggests that its transport could be pH-dependent and may involve monocarboxylate transporters or other anion exchange proteins on the cell membrane. However, without specific experimental data, these remain theoretical possibilities.

Metabolism and Biotransformation of 2 Hydroxy 4,6 Dimethylnicotinic Acid

In Vivo Metabolic Pathways of 2-Hydroxy-4,6-dimethylnicotinic Acid

The in vivo metabolism of xenobiotics like this compound is generally anticipated to proceed through two main phases: Phase I functionalization reactions and Phase II conjugation reactions. These processes primarily occur in the liver and are designed to increase the water solubility of the compound, thereby facilitating its excretion from the body. longdom.org

Phase I Metabolism (Functionalization):

Phase I reactions introduce or expose functional groups on the substrate molecule. For this compound, several oxidative pathways are plausible, catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes. longdom.orgwikipedia.org

Hydroxylation of Methyl Groups: One or both of the methyl groups at the 4- and 6-positions of the pyridine (B92270) ring could undergo hydroxylation to form hydroxymethyl derivatives. This is a common metabolic pathway for alkyl-substituted aromatic rings.

Oxidation of the Existing Hydroxyl Group: The existing 2-hydroxy group could potentially undergo further oxidation, although this is generally a less common pathway for pyridinols.

Ring Hydroxylation: Although the pyridine ring is already hydroxylated, additional hydroxylation at other positions is a possibility, though the existing substituents might sterically hinder or electronically disfavor this. The metabolism of nicotinic acid, for instance, involves hydroxylation to 6-hydroxynicotinic acid. nih.gov

Phase II Metabolism (Conjugation):

Following Phase I metabolism, or for the parent compound directly if it possesses suitable functional groups, Phase II reactions involve conjugation with endogenous molecules to significantly increase water solubility. longdom.orgdrughunter.com For this compound, the primary sites for conjugation would be the hydroxyl and carboxylic acid groups.

Glucuronidation: The hydroxyl group and the carboxylic acid group are both susceptible to glucuronidation, a common conjugation pathway mediated by UDP-glucuronosyltransferases (UGTs). nih.gov This would involve the attachment of a glucuronic acid moiety to form O-glucuronides.

Sulfation: The hydroxyl group could also be a substrate for sulfotransferases (SULTs), leading to the formation of a sulfate (B86663) conjugate.

Amino Acid Conjugation: The carboxylic acid group could be conjugated with amino acids, such as glycine (B1666218) or glutamine. For example, nicotinic acid is known to be metabolized to nicotinuric acid through conjugation with glycine. core.ac.uk

Enzyme-Mediated Biotransformations of this compound

The biotransformation of this compound would be mediated by several key enzyme families.

Cytochrome P450 (CYP) Enzymes: These enzymes, located primarily in the liver, are crucial for Phase I oxidative metabolism. wikipedia.org Specific isoforms like those in the CYP2 and CYP3 families would likely be involved in the potential hydroxylation of the methyl groups on the pyridine ring.

UDP-Glucuronosyltransferases (UGTs): This family of enzymes is responsible for glucuronidation, a major Phase II pathway. nih.gov They would catalyze the transfer of glucuronic acid to the hydroxyl and carboxylic acid functional groups of the parent compound or its Phase I metabolites.

Sulfotransferases (SULTs): SULTs would be responsible for the potential sulfation of the 2-hydroxy group, another important Phase II conjugation reaction.

N-Acyltransferases: These enzymes would mediate the conjugation of the carboxylic acid group with amino acids.

The position of substituents on the pyridine ring can influence which metabolic enzymes are induced and active. For some substituted pyridines, it has been observed that 2-substituted isomers can selectively induce Phase II conjugation enzymes without a concurrent increase in cytochrome P450 activity. nih.gov

Identification and Profiling of Metabolites of this compound

As there is no direct experimental data on the metabolism of this compound, the following table outlines the potential metabolites that could be formed based on the theoretical pathways described above. The identification and profiling of these metabolites in vivo or in vitro would require dedicated analytical studies using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: Potential Metabolites of this compound

| Potential Metabolite Name | Metabolic Pathway | Description |

| 2-Hydroxy-4-(hydroxymethyl)-6-methylnicotinic acid | Phase I (Hydroxylation) | A hydroxyl group is added to the methyl group at the 4-position. |

| 2-Hydroxy-6-(hydroxymethyl)-4-methylnicotinic acid | Phase I (Hydroxylation) | A hydroxyl group is added to the methyl group at the 6-position. |

| 2-Hydroxy-4,6-bis(hydroxymethyl)nicotinic acid | Phase I (Hydroxylation) | Both methyl groups are hydroxylated. |

| This compound O-glucuronide | Phase II (Glucuronidation) | A glucuronic acid molecule is attached to the 2-hydroxy group. |

| This compound acyl-glucuronide | Phase II (Glucuronidation) | A glucuronic acid molecule is attached to the carboxylic acid group. |

| This compound sulfate | Phase II (Sulfation) | A sulfate group is attached to the 2-hydroxy group. |

| (2-Hydroxy-4,6-dimethylnicotinoyl)glycine | Phase II (Amino Acid Conjugation) | Glycine is conjugated to the carboxylic acid group. |

Applications of 2 Hydroxy 4,6 Dimethylnicotinic Acid in Chemical Biology and Medicinal Chemistry

2-Hydroxy-4,6-dimethylnicotinic Acid as a Scaffold for Chemical Probe Development

While direct utilization of this compound as a scaffold for chemical probes is not extensively documented in current literature, its chemical architecture presents several strategic points for modification, suggesting its potential in this area of chemical biology. Chemical probes are essential tools for studying biological systems, and their design often relies on a central scaffold that can be functionalized with reporter groups (such as fluorophores or biotin) and reactive groups for target engagement.

The structure of this compound, also known as 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid, offers three primary sites for chemical modification: the carboxylic acid group, the hydroxyl group (or its tautomeric pyridone form), and the aromatic ring. The carboxylic acid is a versatile handle for amide bond formation, allowing for the attachment of linkers connected to various reporter tags. Similarly, the hydroxyl group can be etherified or esterified to introduce functionalities necessary for probe activity. The methyl groups on the pyridine (B92270) ring could potentially be modified, although this would likely require more complex synthetic routes.

The development of activity-based probes (ABPs) often requires the incorporation of a "warhead" that can covalently react with a target enzyme. The scaffold of this compound could be derivatized to include such reactive groups. For instance, the carboxylic acid could be converted into a more reactive species, or a reactive group could be appended to a linker attached at the hydroxyl or carboxyl position. The inherent biological relevance of the nicotinic acid core could also guide the design of probes targeted towards enzymes that recognize this motif.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Functional Group | Potential Modification for Probe Synthesis | Purpose |

| Carboxylic Acid | Amide coupling with a linker-reporter molecule | Attachment of a fluorescent tag or affinity handle |

| Hydroxyl Group | Etherification with a linker-reporter molecule | Introduction of a reporter group |

| Aromatic Ring | Introduction of a bioorthogonal handle (e.g., alkyne, azide) | "Click" chemistry applications for labeling |

| Carboxylic Acid | Conversion to a reactive electrophile | Covalent modification of target proteins |

Ligand Design and Coordination Chemistry Involving this compound

The molecular structure of this compound makes it an excellent candidate for ligand design in coordination chemistry. The presence of both a hydroxyl (in its enol form) and a carboxylic acid group ortho to each other on the pyridine ring creates a bidentate chelation site. This arrangement allows the molecule to form stable complexes with a variety of metal ions.

The coordination can occur through the deprotonation of the hydroxyl and carboxylic acid groups, leading to the formation of a six-membered chelate ring with a central metal ion. The nitrogen atom of the pyridine ring can also participate in coordination, potentially leading to different binding modes depending on the metal ion and reaction conditions. This versatility makes this compound a valuable ligand for the synthesis of novel metal complexes with potentially interesting catalytic, magnetic, or biological properties.

Research on related hydroxynicotinic acid derivatives has demonstrated their ability to form complexes with transition metals. For example, the synthesis of a metal complex with 2-hydroxy-6-methylnicotinic acid has been reported, where the ligand coordinates to the metal ion through O,O-chelation. scbt.com This provides a strong precedent for the coordination behavior of this compound.

Table 2: Potential Metal Complexes with this compound as a Ligand

| Metal Ion | Potential Coordination Geometry | Potential Applications |

| Copper(II) | Square planar or distorted octahedral | Catalysis, antimicrobial agents |

| Zinc(II) | Tetrahedral or octahedral | Bioinorganic modeling, fluorescent sensors |

| Iron(II/III) | Octahedral | Magnetic materials, redox catalysis |

| Cobalt(II) | Tetrahedral or octahedral | Catalysis, pigments |

| Nickel(II) | Square planar or octahedral | Catalysis, electrochemistry |

This compound as a Precursor in Complex Natural Product Synthesis

While there are no specific examples in the scientific literature detailing the use of this compound as a direct precursor in the total synthesis of a complex natural product, its structure as a polysubstituted pyridine makes it a potentially valuable building block. Substituted pyridine rings are common motifs in a wide array of natural products, particularly alkaloids. The functional groups present on this compound offer multiple avenues for further chemical transformations, allowing for its incorporation into more complex molecular architectures.

The carboxylic acid can be reduced to an alcohol, converted to an aldehyde or ketone, or used in various coupling reactions to extend the carbon skeleton. The hydroxyl group can be transformed into a leaving group for nucleophilic substitution reactions or used to direct further functionalization of the pyridine ring. The methyl groups also offer sites for potential oxidation or halogenation to introduce additional functionality.

The general synthetic utility of substituted pyridines as intermediates in the synthesis of complex molecules is well-established. rsc.orgresearchgate.net Therefore, it is plausible that this compound could serve as a starting material for the synthesis of more elaborate pyridine-containing natural products or their analogues.

Table 3: Potential Synthetic Transformations of this compound for Complex Molecule Synthesis

| Functional Group | Reaction Type | Potential Product |

| Carboxylic Acid | Reduction (e.g., with LiAlH₄) | (2-Hydroxy-4,6-dimethylpyridin-3-yl)methanol |

| Carboxylic Acid | Curtius, Hofmann, or Schmidt rearrangement | 3-Amino-4,6-dimethylpyridin-2-ol |

| Hydroxyl Group | Etherification (e.g., Williamson ether synthesis) | 2-Alkoxy-4,6-dimethylnicotinic acid |

| Aromatic Ring | Electrophilic aromatic substitution | Halogenated or nitrated derivatives |

| Methyl Groups | Radical halogenation | (Bromomethyl) derivatives for further coupling |

Development of this compound Derivatives as Lead Compounds in Drug Discovery

The nicotinic acid scaffold is a well-known pharmacophore present in numerous therapeutic agents. Derivatives of this compound hold promise as lead compounds in drug discovery due to the potential for diverse biological activities. By modifying the core structure, medicinal chemists can systematically explore the structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The biological activities of various hydroxynicotinic acid derivatives have been reported, suggesting potential therapeutic applications for compounds derived from this compound. For example, certain hydroxypyridine derivatives have shown retinoprotective effects. Furthermore, the nicotinic acid moiety is a key component of NAD (nicotinamide adenine dinucleotide), a crucial coenzyme in cellular metabolism, suggesting that derivatives could interact with a wide range of enzymes.

The development of derivatives could involve modifications at the carboxylic acid, hydroxyl, and methyl positions. Esterification or amidation of the carboxylic acid can modulate solubility and cell permeability. The hydroxyl group can be converted to ethers or esters to explore interactions with target proteins. Modifications of the methyl groups could influence steric and electronic properties, which can be critical for receptor binding. The synthesis of a library of such derivatives would be a valuable starting point for screening against various biological targets to identify novel therapeutic leads.

Table 4: Potential Therapeutic Applications of this compound Derivatives

| Derivative Class | Potential Biological Activity | Therapeutic Area |

| Esters and Amides | Improved cell permeability and bioavailability | Various, depending on target |

| Ethers | Enhanced receptor binding affinity | Neurology, metabolic disorders |

| Ring-substituted analogs | Increased target selectivity | Oncology, infectious diseases |

| Metal complexes | Novel mechanisms of action | Antimicrobial, anticancer |

Future Research Directions and Challenges for 2 Hydroxy 4,6 Dimethylnicotinic Acid

Advancements in Asymmetric Synthesis of Chiral 2-Hydroxy-4,6-dimethylnicotinic Acid Derivatives

The introduction of chirality into a molecule can have profound effects on its biological activity, often leading to derivatives with improved potency and reduced off-target effects. A significant frontier in the study of this compound is the development of methods for the asymmetric synthesis of its chiral derivatives.

The challenge lies in controlling the stereochemistry of these molecules during synthesis. Future research will likely focus on several key strategies:

Chiral Catalysis: The use of chiral organocatalysts or transition-metal catalysts could enable the enantioselective synthesis of specific isomers. For instance, asymmetric hydrogenation or hydroxylation reactions could be employed to set the desired stereocenters. Research into asymmetric additions to α,β-unsaturated ketones using organocatalysts has shown promise for creating chiral pyranone structures, a strategy that could be adapted. rsc.org

Chiral Pool Synthesis: This approach would involve starting from a readily available chiral molecule and modifying it to produce the desired this compound derivative. This leverages the existing stereochemistry of natural products to build new, complex molecules.

Resolution of Racemates: While less efficient, the separation of a racemic mixture into its constituent enantiomers remains a viable, if challenging, option. This often involves the use of chiral resolving agents or chiral chromatography.

The successful development of these asymmetric synthetic routes will be a critical step in evaluating the stereospecific biological activities of different isomers and identifying the most promising candidates for further development.

Elucidation of Novel Biological Pathways and Targets for this compound

A fundamental challenge in the study of this compound is the identification of its precise biological targets and the pathways through which it exerts its effects. While its structural similarity to nicotinic acid suggests a potential role in NAD+ metabolism, the specific effects of the dimethyl and hydroxyl substitutions are unknown. nih.govelsevierpure.com

Future research should be directed towards:

Target Identification and Validation: Techniques such as affinity chromatography, where a derivative of the compound is used to "pull down" its binding partners from cell lysates, can help identify direct protein targets. Subsequent validation studies would be necessary to confirm these interactions and their functional consequences.

Pathway Analysis: Once a target is identified, researchers can begin to map the broader biological pathways involved. For example, if the compound is found to interact with an enzyme in the NAD+ salvage pathway, studies could investigate its impact on cellular energy levels, redox status, and downstream signaling events. nih.govelsevierpure.com

Phenotypic Screening: Broad screening of the compound across various cell lines and disease models can reveal unexpected biological activities. For example, screening against a panel of cancer cell lines might uncover selective anti-proliferative effects, prompting further investigation into the underlying mechanism of action.

A hypothetical pathway that could be investigated is the modulation of inflammatory responses. Chalcone (B49325) derivatives with similar substitution patterns have been shown to possess anti-inflammatory properties by affecting pathways involving nuclear factor kappa B (NF-κB). nih.gov

Rational Design of Next-Generation this compound Analogs with Enhanced Efficacy

Once the biological targets and pathways of this compound are better understood, the next logical step is the rational design of new analogs with improved properties. This process involves making targeted chemical modifications to the parent molecule to enhance its potency, selectivity, and pharmacokinetic profile.

Key approaches in this area will include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a library of related compounds with systematic variations in their chemical structure and evaluating their biological activity. For example, the methyl groups could be replaced with other alkyl groups, or the position of the hydroxyl group could be altered to determine how these changes affect efficacy.